N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, commonly referred to as Compound X, is a synthetic organic compound with significant pharmacological potential. It belongs to the pyrrolopyrimidine class of compounds and has been investigated for its ability to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial in cancer cell proliferation and survival. The compound's unique structure contributes to its bioactivity and potential therapeutic applications in oncology.
The chemical structure and properties of Compound X have been documented in various scientific databases, including PubChem and BenchChem. The compound is identified by the CAS number 1021133-90-3, which facilitates its recognition in research and commercial contexts.
Compound X is classified as a pyrrolopyrimidine derivative. This classification is important as it indicates the compound's potential interactions within biological systems and its relevance in medicinal chemistry.
The synthesis of Compound X involves a multi-step process that typically includes:
Research indicates that various synthetic routes can yield Compound X, often utilizing starting materials such as 3-chloro-4-methylaniline and other relevant intermediates . Specific methodologies may involve reductive alkylation or other transformations to achieve the desired molecular structure.
The molecular formula for Compound X is with a molecular weight of approximately 388.8 g/mol. The InChI representation of the compound is:
This complex structure features multiple functional groups that contribute to its pharmacological properties.
Compound X can participate in various chemical reactions typical of pyrrolopyrimidine derivatives. These reactions may include:
These reactions are essential for modifying the compound to enhance its therapeutic efficacy or reduce potential side effects .
The mechanism of action for Compound X primarily involves the inhibition of CDK2. By binding to the ATP-binding site of CDK2, Compound X prevents the phosphorylation of target substrates necessary for cell cycle progression. This inhibition leads to cell cycle arrest and potentially induces apoptosis in cancer cells. The specific interactions at the molecular level are critical for understanding how modifications to Compound X could enhance its effectiveness against various cancers .
Relevant data on these properties can guide researchers in formulating compounds for specific applications .
Compound X has promising applications in scientific research, particularly in cancer therapeutics due to its role as a CDK2 inhibitor. Its potential uses include:
The ongoing research into Compound X highlights its significance in medicinal chemistry and cancer pharmacology .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4